2-Bromo-5-difluoromethoxy-3-fluorophenol
Overview
Description
2-Bromo-5-difluoromethoxy-3-fluorophenol is an organic compound with the molecular formula C(_7)H(_4)BrF(_3)O(_2) It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-difluoromethoxy-3-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Bromination: The phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce the fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
2-Bromo-5-difluoromethoxy-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-difluoromethoxy-3-fluorophenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
2-Bromo-5-fluorophenol: Lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
2-Bromo-3-fluorophenol: Similar structure but with different substitution patterns, affecting its chemical properties.
5-Bromo-2-difluoromethoxyphenol: Similar but without the additional fluorine atom, which can influence its reactivity and applications.
Uniqueness: 2-Bromo-5-difluoromethoxy-3-fluorophenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Biological Activity
2-Bromo-5-difluoromethoxy-3-fluorophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features multiple fluorine substituents and a bromine atom, which significantly influence its biological properties. The presence of these halogens can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways crucial for cell survival and proliferation.
- Signal Transduction Modulation : It can influence signaling pathways such as MAPK/ERK, which are essential for cellular responses to growth factors.
- Gene Expression Alteration : By interacting with transcription factors, the compound can modulate gene expression profiles, impacting cellular metabolism and function.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including those derived from leukemia. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially offering a new avenue for antibiotic development.
- Antioxidant Effects : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of halogenated phenolic compounds similar to this compound. Below is a summary of relevant findings:
Case Study: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated that at lower concentrations, the compound effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways. Higher concentrations led to cytotoxic effects, underscoring the importance of dosage in therapeutic applications.
Case Study: Antimicrobial Testing
In antimicrobial assays, this compound exhibited varying degrees of inhibition against selected bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
- Distribution : Once absorbed, it is likely to distribute widely due to its small size and favorable logP values.
- Metabolism : Metabolic studies indicate that the compound may undergo biotransformation via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(2-5(6)12)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDMERYOWXHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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